

# Application Notes and Protocols for P162-0948 in High-Throughput Screening

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## Compound of Interest

Compound Name: P162-0948

Cat. No.: B15544863

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## Introduction

**P162-0948** is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8). With an IC<sub>50</sub> value of 50.4 nM, **P162-0948** offers a valuable tool for investigating the biological roles of CDK8 in various cellular processes, including transcription, cell signaling, and disease pathogenesis.[1] Notably, **P162-0948** has been shown to disrupt the Transforming Growth Factor- $\beta$  (TGF- $\beta$ )/Smad signaling pathway by reducing the phosphorylation of Smad proteins. This mechanism of action makes it a compound of significant interest for research in areas such as fibrosis and oncology. Furthermore, **P162-0948** has demonstrated the ability to reduce cell migration and modulate the expression of proteins related to the Epithelial-Mesenchymal Transition (EMT), a critical process in cancer progression and metastasis.[1]

These application notes provide detailed protocols for utilizing **P162-0948** in high-throughput screening (HTS) campaigns to identify and characterize modulators of the CDK8 pathway. The protocols are designed to be robust and adaptable for various research and drug discovery applications.

## Key Features of P162-0948

- **High Potency:** Exhibits an IC50 of 50.4 nM against CDK8.[1]
- **Selectivity:** Demonstrates significant selectivity for CDK8 over a broad panel of other kinases.[1]
- **Mechanism of Action:** Inhibits the phosphorylation of Smad proteins, thereby disrupting the TGF- $\beta$ /Smad signaling cascade.
- **Cellular Activity:** Reduces cell migration and the expression of EMT-related proteins in cell-based assays.[1]

## Quantitative Data Summary

The following tables summarize the key quantitative parameters of **P162-0948**, providing a clear reference for its potency and selectivity.

Table 1: In Vitro Potency of **P162-0948**

Target	IC50 (nM)
CDK8	50.4

Table 2: HTS-Relevant Activity of **P162-0948**

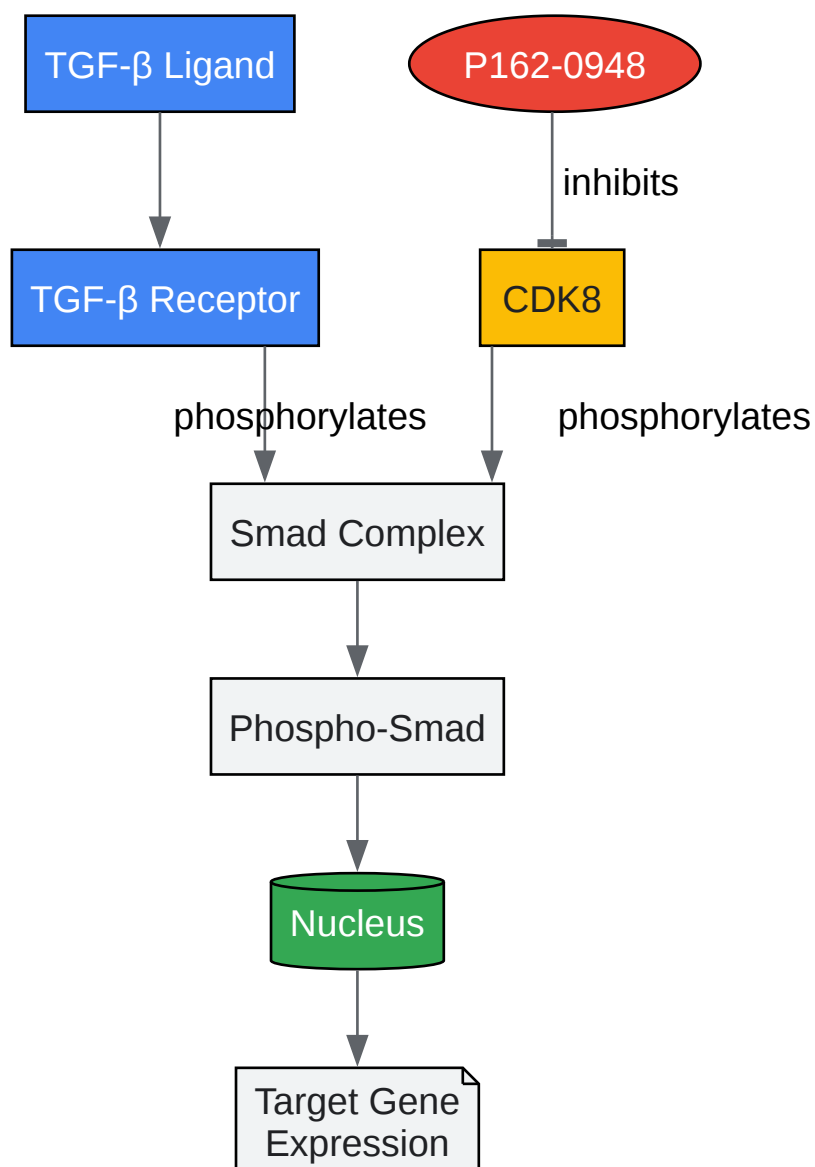
Assay Type	Concentration	% Inhibition
Enzymatic Kinase Assay	10 $\mu$ M	100

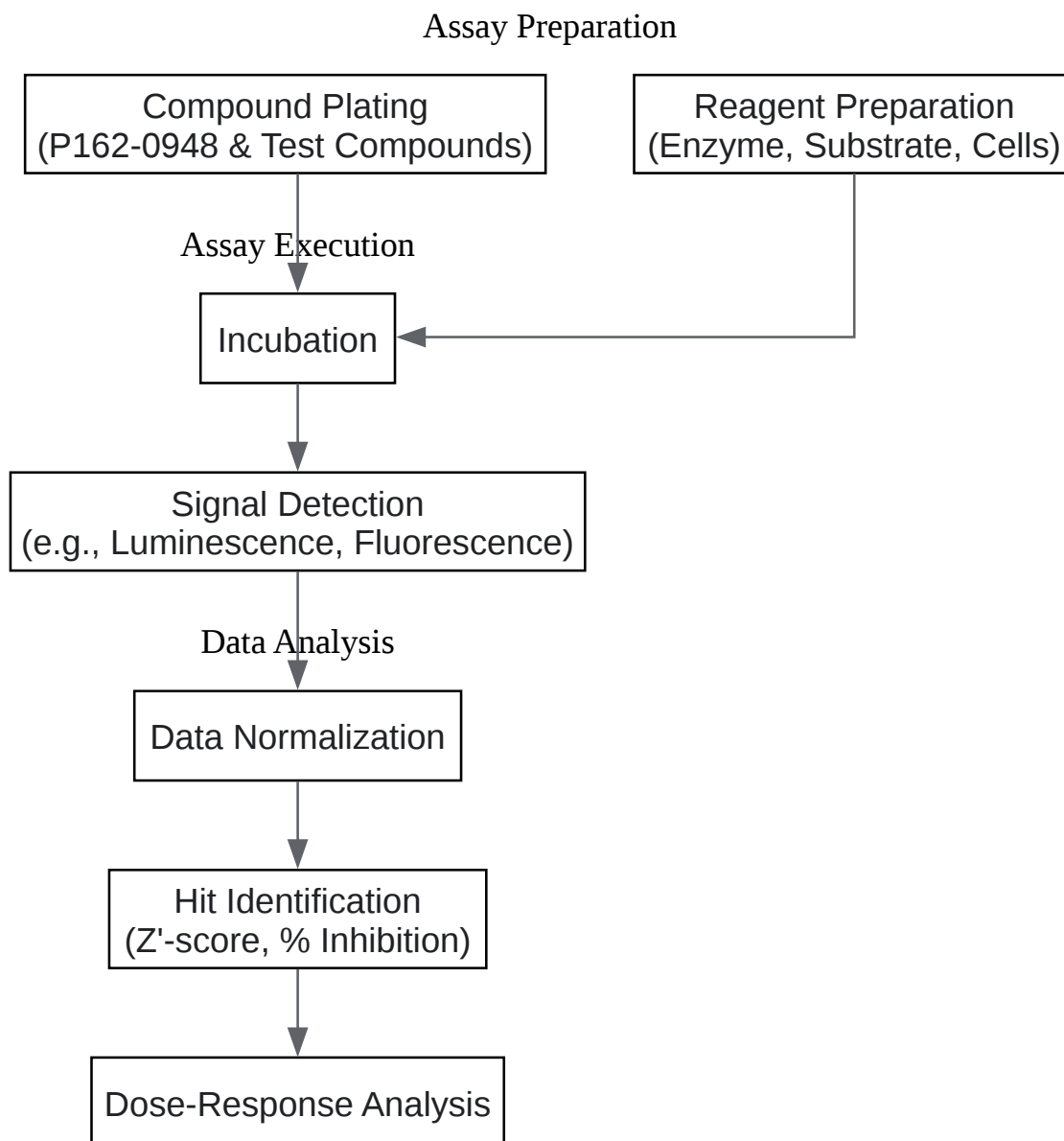
Table 3: Kinase Selectivity Profile of **P162-0948**

Kinase	% Inhibition at 100 nM
CDK8	63
Other Kinases (panel of 59)	< 50

## Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated.





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## References

- [1. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
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